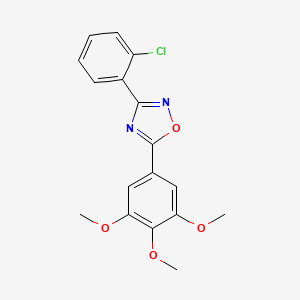
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide, also known as DMQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoline derivatives and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. DMQX has been extensively studied for its potential applications in the treatment of various neurological disorders.
作用機序
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, which is involved in many neurological processes such as learning and memory.
Biochemical and Physiological Effects
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in many neurological processes. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has also been shown to decrease the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in many physiological processes such as vasodilation and neurotransmission.
実験室実験の利点と制限
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the receptor in various neurological processes. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide is also relatively expensive, which may limit its use in some labs.
将来の方向性
There are many future directions for the study of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide. One area of research is the potential applications of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide in the treatment of various neurological disorders. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, epilepsy, and stroke, and further research is needed to determine its potential clinical applications. Another area of research is the development of new compounds based on N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide that may have improved pharmacological properties. Finally, further research is needed to understand the mechanism of action of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide and its effects on various neurological processes.
合成法
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide can be synthesized using a two-step method. In the first step, 2,4-dimethylquinoline is reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. This reaction leads to the formation of N-(2,4-dimethylquinolin-8-yl)cyclopropanecarboxamide. In the second step, the resulting compound is treated with an appropriate reagent such as acetic anhydride to yield N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide.
科学的研究の応用
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been extensively used in scientific research for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in many neurological processes such as learning and memory. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
特性
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-8-10(2)16-14-12(9)4-3-5-13(14)17-15(18)11-6-7-11/h3-5,8,11H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGXPWLVFSEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

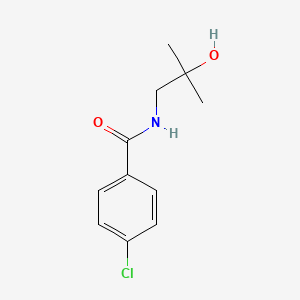
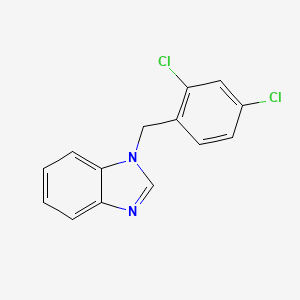
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
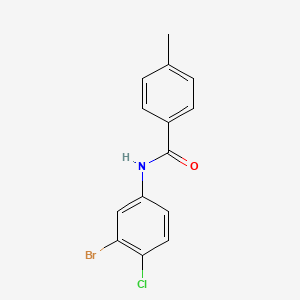
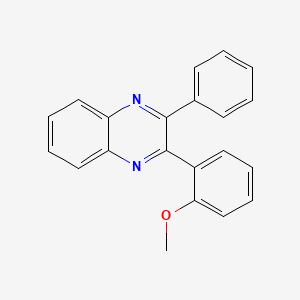
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)
